Lipophilicity (LogP) Advantage Over the Non-ethylated Analog
The computed octanol-water partition coefficient (logP) of 1-bromo-4-tert-butyl-2-ethylbenzene is 4.31, which is 0.11 log units higher than that of 1-bromo-4-tert-butylbenzene (logP 4.20) [1]. This difference, although modest, can translate into a measurable shift in reversed-phase HPLC retention time and extraction efficiency when isolating reaction products from aqueous mixtures.
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 4.309 |
| Comparator Or Baseline | 1-Bromo-4-tert-butylbenzene; logP = 4.196 |
| Quantified Difference | ΔlogP = +0.113 (target more lipophilic) |
| Conditions | Predicted values from chemical databases (Chemsrc, Chemexper); no standardized experimental protocol available. |
Why This Matters
For procurement, a higher logP indicates that the compound will partition more readily into organic phases during liquid-liquid extraction, potentially simplifying work-up procedures compared to the less lipophilic analog.
- [1] 2-ethyl-1-bromo-4-tert-butyl-benzene. Chemsrc. LogP: 4.30900. https://m.chemsrc.com/cas/100248-42-8_1461427.html (accessed 2026-04-28). View Source
